3-{(E)-2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanoethenyl}benzonitrile
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Overview
Description
3-{(E)-2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanoethenyl}benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a dimethylamino group, and a cyano group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanoethenyl}benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanoethenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
3-{(E)-2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanoethenyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanoethenyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the cyano and dimethylamino groups allows for specific interactions with biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-(dimethylamino)benzaldehyde
- 3-bromo-4-(dimethylamino)benzonitrile
- 3-bromo-4-(dimethylamino)phenylacetonitrile
Uniqueness
3-{(E)-2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanoethenyl}benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a dimethylamino group on the same molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-[(E)-2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3/c1-22(2)18-7-6-13(10-17(18)19)8-16(12-21)15-5-3-4-14(9-15)11-20/h3-10H,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMASRKGHJEIQV-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=CC=CC(=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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